molecular formula C30H48O4 B565011 Sebiferenic acid CAS No. 94390-09-7

Sebiferenic acid

Cat. No.: B565011
CAS No.: 94390-09-7
M. Wt: 472.71
InChI Key: JMJVYEINATYJHM-KLXPJGLFSA-N
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Description

Sebiferenic acid is an organic compound belonging to the class of scalarane sesterterpenoids. It is characterized by its complex tetracyclic structure, which includes multiple hydroxyl groups and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sebiferenic acid can be synthesized through both chemical and biological methods. The chemical synthesis involves multiple steps, starting from simpler organic molecules and building up the complex structure through a series of reactions, including cyclization and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Sapium sebiferum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. This method is preferred due to its cost-effectiveness and the availability of the natural source .

Chemical Reactions Analysis

Types of Reactions: Sebiferenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sebiferenic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of HIV.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of sebiferenic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, this compound has been found to target HIV by inhibiting viral replication .

Comparison with Similar Compounds

Sebiferenic acid is unique among scalarane sesterterpenoids due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-dihydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)13-10-20-27(5)11-8-19-26(3,4)23(32)18(31)16-29(19,7)21(27)9-12-28(20,6)22(30)17-25/h10,18-19,21-23,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/t18-,19+,21+,22+,23+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJVYEINATYJHM-KLXPJGLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)O)O)(C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169518
Record name (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94390-09-7
Record name (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94390-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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